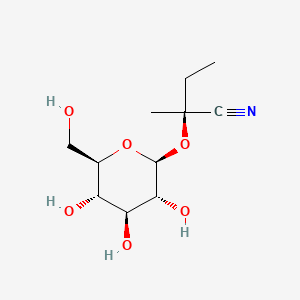

Epilotaustralin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epilotaustralin is a cyanogenic glycoside found in various plant species, including cereals and cereal products. It is an epimer of lotaustralin, differing in the spatial arrangement of atoms around the chiral center. Cyanogenic glycosides are known for their ability to release hydrogen cyanide upon hydrolysis, which serves as a defense mechanism against herbivores .

Vorbereitungsmethoden

Epilotaustralin can be isolated from natural sources such as Triticum monococcum (wheat) through chromatographic techniques . Synthetic routes for this compound involve the glycosylation of 2-methylbutyronitrile with glucose derivatives under specific reaction conditions.

Analyse Chemischer Reaktionen

Epilotaustralin undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can be induced under specific conditions to modify the glycoside moiety.

Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are hydrogen cyanide and various ketones or aldehydes .

Wissenschaftliche Forschungsanwendungen

Epilotaustralin has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of cyanogenic glycosides and their hydrolysis products.

Biology: Researchers investigate its role in plant defense mechanisms and its impact on herbivores.

Industry: Its presence in food products is monitored to ensure safety and compliance with health regulations.

Wirkmechanismus

The primary mechanism of action of epilotaustralin involves its hydrolysis to release hydrogen cyanide, a potent inhibitor of cellular respiration. Hydrogen cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular hypoxia . This mechanism is crucial for its role as a plant defense compound.

Vergleich Mit ähnlichen Verbindungen

Epilotaustralin is similar to other cyanogenic glycosides such as:

Lotaustralin: Its epimer, differing only in the spatial arrangement around the chiral center.

Linamarin: Another cyanogenic glycoside found in cassava and other plants.

Amygdalin: Found in almonds and apricot seeds, known for its controversial use in cancer treatment.

This compound’s uniqueness lies in its specific occurrence in certain cereals and its distinct stereochemistry compared to its epimers .

Eigenschaften

CAS-Nummer |

55758-42-4 |

|---|---|

Molekularformel |

C11H19NO6 |

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

(2S)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11+/m1/s1 |

InChI-Schlüssel |

WEWBWVMTOYUPHH-UUFBCVLASA-N |

Isomerische SMILES |

CC[C@@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)

![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)